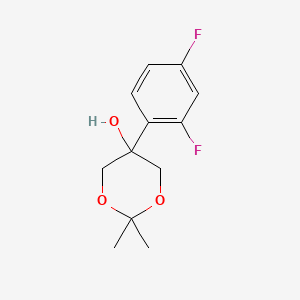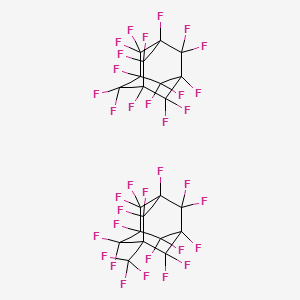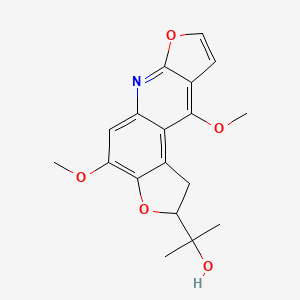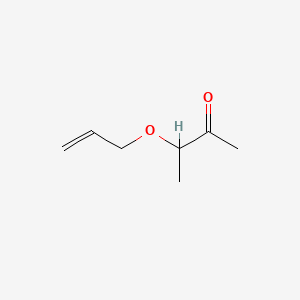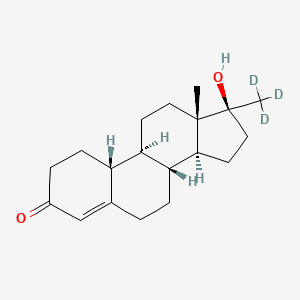
"1,2-Dithiolane-3-methanamine Hydrochloride"
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dithiolane-3-methanamine Hydrochloride is a chemical compound with the molecular formula C4H10ClNS2. It is a derivative of 1,2-dithiolane, a five-membered heterocyclic compound containing a disulfide bond.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dithiolane-3-methanamine Hydrochloride can be synthesized through the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure . Another method involves the oxidative cyclization of propane-1,3-dithiol with iodine in the presence of 2-methylbut-2-ene or potassium permanganate adsorbed on copper sulfate .
Industrial Production Methods
Industrial production methods for 1,2-Dithiolane-3-methanamine Hydrochloride are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, considering the mild reaction conditions and the availability of starting materials.
化学反应分析
Types of Reactions
1,2-Dithiolane-3-methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond in 1,2-dithiolane can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
1,2-Dithiolane-3-methanamine Hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 1,2-Dithiolane-3-methanamine Hydrochloride involves the reversible ring-opening polymerization of the disulfide bond. This dynamic covalent chemistry allows the compound to form and break bonds under mild conditions, making it useful in various applications. The disulfide bond can undergo thiol-disulfide exchange, which is crucial for its role in self-healing materials and drug delivery systems .
相似化合物的比较
Similar Compounds
Thioctic Acid (TA): Another 1,2-dithiolane compound known for its antioxidant properties and use in dynamic covalent chemistry.
Methyl Asparagusic Acid (MAA): Similar to thioctic acid, it exhibits reversible polymerization properties.
Uniqueness
1,2-Dithiolane-3-methanamine Hydrochloride is unique due to its amine functional group, which allows for additional chemical modifications and applications. Its ability to undergo reversible ring-opening polymerization under mild conditions makes it particularly valuable in the development of smart materials and drug delivery systems .
属性
分子式 |
C4H10ClNS2 |
|---|---|
分子量 |
171.7 g/mol |
IUPAC 名称 |
dithiolan-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C4H9NS2.ClH/c5-3-4-1-2-6-7-4;/h4H,1-3,5H2;1H |
InChI 键 |
PQIOPYLJRVIOPB-UHFFFAOYSA-N |
规范 SMILES |
C1CSSC1CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




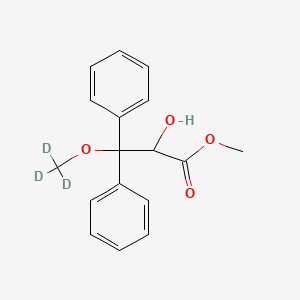
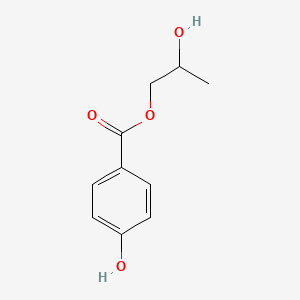
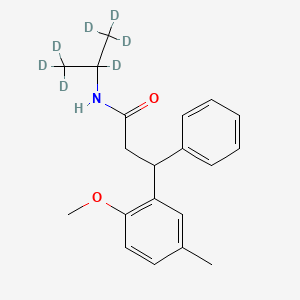
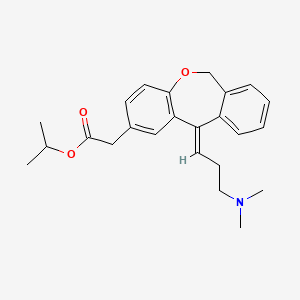
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
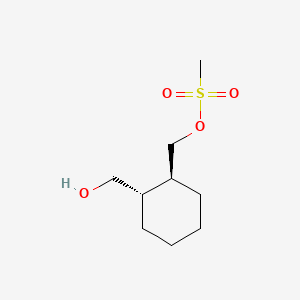
![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
